4-(Trifluoromethoxy)benzylzinc bromide
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Overview
Description
4-(Trifluoromethoxy)benzylzinc bromide is an organozinc compound with the molecular formula C8H6BrF3OZn and a molecular weight of 320.41. This compound is highly valued in organic synthesis due to its strong nucleophilicity and compatibility with a range of functional groups.
Preparation Methods
The synthesis of 4-(Trifluoromethoxy)benzylzinc bromide typically involves the reaction of 4-(Trifluoromethoxy)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
4-(Trifluoromethoxy)benzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles such as alkyl halides and carbonyl compounds to form new carbon-carbon bonds.
Cross-Coupling Reactions: It is used in C-C cross-coupling reactions with aryl halides, facilitated by palladium or nickel catalysts.
Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions, often using aluminum chloride as a catalyst.
Common reagents and conditions for these reactions include the use of polar aprotic solvents like tetrahydrofuran, and catalysts such as palladium, nickel, or aluminum chloride . Major products formed from these reactions include various substituted aromatic compounds and complex organic molecules .
Scientific Research Applications
4-(Trifluoromethoxy)benzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the synthesis of bioreductive drugs, such as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), which has antitubercular activity.
Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique physicochemical properties, such as heat-resistant polymers.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzylzinc bromide involves its role as a nucleophile in organic reactions. It targets electrophilic centers in substrates, facilitating the formation of new carbon-carbon bonds . The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
4-(Trifluoromethoxy)benzylzinc bromide can be compared with other similar compounds such as:
4-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methylbenzyl bromide: Lacks the fluorine atoms, resulting in different reactivity and applications.
4-Fluorobenzyl bromide: Contains a single fluorine atom, leading to distinct chemical properties.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts enhanced reactivity and stability compared to its analogs .
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFNHKFSOOEDD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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